1-(Pyrimidin-2-yl)pyrrolidin-3-amine
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Overview
Description
1-(Pyrimidin-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions are common, with reagents like trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) being used.
Common Reagents and Conditions:
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in ethanol.
Substitution: TMSCN and TEA in acetonitrile (ACN) under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA yields pyridine N-oxides .
Scientific Research Applications
1-(Pyrimidin-2-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of receptor tyrosine kinases, which are involved in cell signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Pyrrolidine: A simpler structure with a five-membered ring, widely used in medicinal chemistry.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3, found in DNA and RNA.
Pyridazine: Another six-membered ring with nitrogen atoms at positions 1 and 2, used in various pharmacological applications.
Uniqueness: 1-(Pyrimidin-2-yl)pyrrolidin-3-amine is unique due to its fused ring structure, which combines the properties of both pyrrolidine and pyrimidine. This fusion enhances its biological activity and makes it a versatile scaffold for drug design .
Properties
Molecular Formula |
C8H12N4 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
1-pyrimidin-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H12N4/c9-7-2-5-12(6-7)8-10-3-1-4-11-8/h1,3-4,7H,2,5-6,9H2 |
InChI Key |
JHXYAXSRWKFHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NC=CC=N2 |
Origin of Product |
United States |
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